

# A Head-to-Head Comparison of FAK/PYK2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PF-431396 |           |
| Cat. No.:            | B1679699  | Get Quote |

For researchers and drug development professionals navigating the landscape of cancer and inflammatory disease therapeutics, the focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (PYK2) signaling pathways present compelling targets. This guide provides a side-by-side comparison of key inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for your research.

Focal adhesion kinase (FAK) and its closely related homolog, proline-rich tyrosine kinase 2 (PYK2), are non-receptor tyrosine kinases that play pivotal roles in cell adhesion, migration, proliferation, and survival. Their dysregulation is implicated in the progression of various cancers and inflammatory disorders, making them attractive targets for therapeutic intervention. A growing number of small molecule inhibitors targeting FAK and PYK2 are in various stages of preclinical and clinical development. This guide offers a comparative overview of some of the most prominent FAK/PYK2 inhibitors to date.

## **Performance Comparison of FAK/PYK2 Inhibitors**

The efficacy and selectivity of FAK/PYK2 inhibitors are critical parameters for their application in research and clinical settings. The following table summarizes the biochemical potency (IC50) of several key inhibitors against FAK and PYK2.



| Inhibitor                | FAK IC50 (nM)      | PYK2 IC50<br>(nM)   | Selectivity               | Clinical Trial Status (Selected Indications)                                      |
|--------------------------|--------------------|---------------------|---------------------------|-----------------------------------------------------------------------------------|
| Defactinib (VS-<br>6063) | 0.6                | 0.6                 | Dual FAK/PYK2             | Phase I/II (Malignant Pleural Mesothelioma, Pancreatic Cancer, Ovarian Cancer)[1] |
| PF-562271                | 1.5[2][3][4][5][6] | 13 - 14[3][4][6][7] | FAK > PYK2<br>(~10-fold)  | Phase I<br>(Advanced Solid<br>Tumors)[2][3]                                       |
| GSK2256098               | -                  | -                   | Selective FAK             | Phase I<br>(Advanced Solid<br>Tumors,<br>Glioblastoma)[8]                         |
| PF-431396                | 2                  | 11                  | FAK > PYK2<br>(~5.5-fold) | Preclinical                                                                       |
| VS-4718                  | -                  | -                   | Dual FAK/PYK2             | Phase I<br>(Advanced Solid<br>Tumors)[1]                                          |
| IN10018 (BI-<br>853520)  | -                  | -                   | FAK/IGF-1R                | Phase I/II<br>(Advanced Solid<br>Tumors)                                          |
| CEP-37440                | -                  | -                   | FAK/ALK                   | Preclinical                                                                       |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

## **FAK/PYK2 Signaling Pathway**







Understanding the intricate signaling network regulated by FAK and PYK2 is crucial for interpreting the effects of their inhibitors. Upon activation by upstream signals such as integrin engagement with the extracellular matrix or growth factor receptor stimulation, FAK and PYK2 undergo autophosphorylation, creating docking sites for various downstream signaling proteins. This cascade ultimately influences critical cellular processes like cell migration, proliferation, and survival.



FAK/PYK2 Signaling Pathway





#### FAK/PYK2 Inhibitor Evaluation Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. News Pyk2 inhibitor LARVOL VERI [veri.larvol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of FAK/PYK2 Inhibitors for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679699#side-by-side-comparison-of-fak-pyk2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com